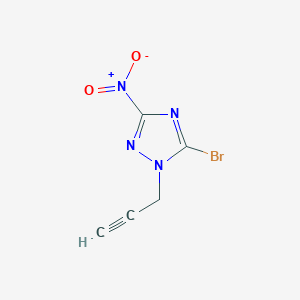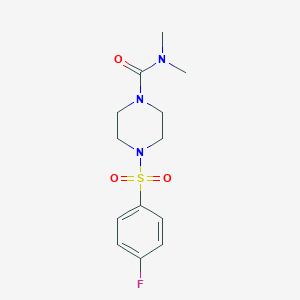
4-(4-fluorofenil)sulfonil-N,N-dimetilpiperazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide”, there are general methods for the synthesis of piperazine derivatives. For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-((4-fluorophenyl)sulfonyl)morpholine”, include a density of 1.4±0.1 g/cm3, boiling point of 370.7±52.0 °C at 760 mmHg, and a molar refractivity of 57.8±0.4 cm3 .Mecanismo De Acción
The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves the inhibition of specific enzymes that play a crucial role in various physiological processes. By inhibiting these enzymes, this compound can potentially modulate the activity of various signaling pathways, leading to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against enzymes such as histone deacetylases and carbonic anhydrases, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide. These include:
1. Further studies to determine its potential applications in the development of new drugs and therapies.
2. Investigation of its mechanism of action and its effects on different physiological processes.
3. Development of new synthesis methods to improve its yield and purity.
4. Studies to determine its safety and efficacy in animal models and human trials.
5. Exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide is a promising compound with potential applications in pharmacology and medicinal chemistry. Its unique chemical structure and potent inhibitory activity make it a promising candidate for the development of new drugs and therapies. However, further studies are needed to determine its safety and efficacy, as well as its potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene sulfonamide with N,N-dimethylpiperazine in the presence of a base. The resulting intermediate is then reacted with a carboxylic acid derivative to form the final product.
Aplicaciones Científicas De Investigación
Síntesis orgánica y química medicinal
Los fluoruros de sulfonilo, incluido nuestro compuesto de interés, encuentran un uso extenso en la síntesis orgánica. Los investigadores los emplean como bloques de construcción versátiles para la construcción de moléculas complejas. En química medicinal, sirven como precursores para el desarrollo de fármacos. El método de fluorosulfonilación directa utilizando radicales fluorosulfonilo ha surgido como un enfoque eficiente para la producción de fluoruros de sulfonilo .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3S/c1-15(2)13(18)16-7-9-17(10-8-16)21(19,20)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDPCAFLAKRARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)
![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)
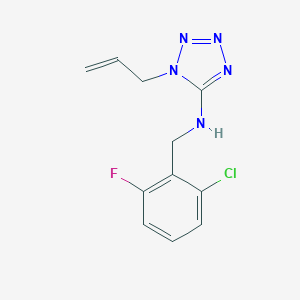
![3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B366618.png)
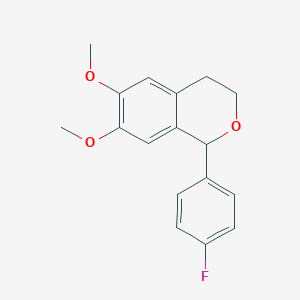
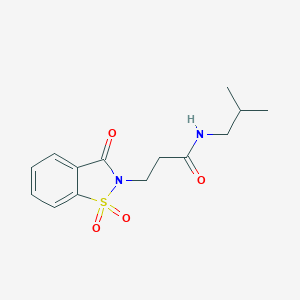
![Methyl 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate](/img/structure/B366634.png)
![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)
